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Compound of Interest

Compound Name: 3-(2-Thienyl)acrylic acid

Cat. No.: B042013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Thienyl)acrylic acid, a compound of interest in organic synthesis and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules.[1] The ¹H and ¹³C NMR data for 3-(2-Thienyl)acrylic acid provide detailed

information about its atomic framework.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen

atoms in the molecule. The data presented below was acquired in Deuterated Dimethyl

Sulfoxide (DMSO-d₆).
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.35 s - 1H, -COOH

7.78 d 15.8 1H, =CH-COOH

7.71 d 5.1 1H, Thienyl H₅

7.42 d 3.5 1H, Thienyl H₃

7.15 dd 5.1, 3.7 1H, Thienyl H₄

6.35 d 15.8 1H, Thienyl-CH=

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

data below was obtained in DMSO-d₆.

Chemical Shift (δ) ppm Assignment

167.9 -COOH

139.7 Thienyl C₂

138.1 =CH-COOH

131.5 Thienyl C₅

129.2 Thienyl C₃

128.8 Thienyl C₄

119.3 Thienyl-CH=

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
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The following table summarizes the key absorption bands observed in the FTIR spectrum of 3-
(2-Thienyl)acrylic acid, recorded as a KBr pellet.

Wavenumber (cm⁻¹) Intensity Assignment

3108 - 2581 Broad O-H stretch (Carboxylic Acid)

1676 Strong
C=O stretch (α,β-unsaturated

Carboxylic Acid)

1618 Strong C=C stretch (Alkenyl)

1421 Medium C-H bend (Alkenyl)

1292 Strong C-O stretch (Carboxylic Acid)

970 Strong =C-H bend (trans-alkene)

853 Strong
C-H out-of-plane bend

(Thiophene ring)

711 Strong C-S stretch (Thiophene ring)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.[2]

Mass Spectral Data
The following data were obtained via Gas Chromatography-Mass Spectrometry (GC-MS) and

Tandem Mass Spectrometry (MS-MS).

GC-MS Data[3]
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m/z Relative Intensity Assignment

154 High [M]⁺ (Molecular Ion)

137 Medium [M-OH]⁺

121 High [M-SH]⁺ or [M-H₂S-CO]⁺

109 Low [C₆H₅O]⁺

MS-MS Data (Precursor Ion: [M-H]⁻ at m/z 153.0016)[3]

m/z Relative Intensity Assignment

153.1 High [M-H]⁻

110.0 Medium [M-H-CO₂H]⁻

109.1 High [M-H-CO₂]⁻

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(2-Thienyl)acrylic acid in approximately 0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts.

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on

a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 3-(2-Thienyl)acrylic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
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and pestle until a fine, uniform powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-(2-Thienyl)acrylic acid in a volatile

organic solvent (e.g., methanol or dichloromethane).

Injection: Inject a small volume of the solution into the gas chromatograph, which separates

the compound from the solvent and any impurities.

Ionization and Analysis: The separated compound enters the mass spectrometer, where it is

ionized (e.g., by electron impact). The resulting ions are then separated based on their

mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3-(2-Thienyl)acrylic acid.
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Caption: A logical workflow for the structural elucidation of 3-(2-Thienyl)acrylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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